2-Methyl-6-(methylsulfonyl)pyridin-3-amine

概要

説明

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

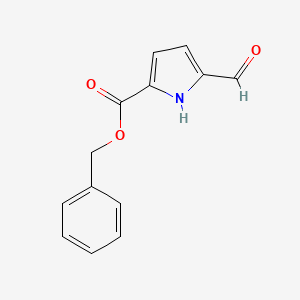

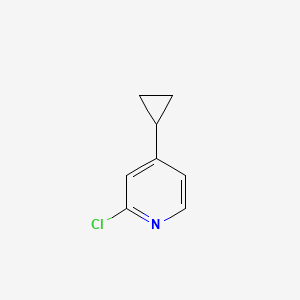

The InChI code for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is 1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 . The Canonical SMILES for this compound is CS(=O)(=O)C1=NC=C(C=C1)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” include a molecular weight of 186.23 g/mol, an XLogP3 of 0.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .科学的研究の応用

Pharmacology: COX-2 Inhibition

This compound has been explored for its potential role in the design of selective COX-2 inhibitors, which are crucial in developing anti-inflammatory drugs. The modification of related pyridine derivatives could lead to more efficient and selective inhibitors, providing a pathway for new therapeutic agents .

Material Science: Heterocyclic Building Blocks

In material science, 2-Methyl-6-(methylsulfonyl)pyridin-3-amine serves as a heterocyclic building block. Its molecular structure allows for the synthesis of complex materials, potentially useful in creating novel polymers or small molecule libraries for high-throughput screening .

Chemical Synthesis: Intermediate

This compound is used as an intermediate in chemical synthesis. Its reactive sulfonyl and amine groups make it a versatile precursor for various synthetic routes, leading to the production of complex molecules for further research and development .

Biochemistry: Enzyme Inhibition

In biochemistry, it may act as an enzyme inhibitor, providing a tool for studying enzyme mechanisms or developing enzyme-based assays. Its interaction with enzymes could also be pivotal in understanding metabolic pathways .

Industrial Uses: Research and Development

Industrially, it is primarily used for research and development purposes. Its properties are being investigated for potential applications in pharmaceuticals, agrochemicals, and other industrial chemicals .

Environmental Applications: Analytical Studies

The compound’s stability and reactivity profile make it suitable for environmental analytical studies. It could be used in the detection and quantification of environmental pollutants or in the study of degradation pathways .

Biomedical Research: Antiviral and Antibacterial Studies

It has potential applications in antiviral and antibacterial studies due to its structural features. Research in this area could lead to the discovery of new drugs to combat infectious diseases .

Pharmacokinetics: Absorption and Distribution Studies

The compound’s physicochemical properties, such as solubility and lipophilicity, make it an interesting subject for pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) can inform drug design and development .

Safety and Hazards

The safety information for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

Relevant Papers Several papers were found relevant to “2-Methyl-6-(methylsulfonyl)pyridin-3-amine”. One paper discusses the synthesis of substituted pyridines with diverse functional groups . Another paper provides information about the compound’s properties . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.

特性

IUPAC Name |

2-methyl-6-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMCZYUTXQRFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679615 | |

| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897732-75-1 | |

| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)